![molecular formula C8H9N3O4 B1519007 Methyl 2-[(3-nitropyridin-4-yl)amino]acetate CAS No. 1040313-67-4](/img/structure/B1519007.png)
Methyl 2-[(3-nitropyridin-4-yl)amino]acetate
Overview
Description
“Methyl 2-[(3-nitropyridin-4-yl)amino]acetate” is a chemical compound with the CAS Number: 1040313-67-4 . It has a molecular weight of 211.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H9N3O4/c1-15-8(12)5-10-6-2-3-9-4-7(6)11(13)14/h2-4H,5H2,1H3,(H,9,10)
. This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 211.18 .Scientific Research Applications
Chemical Synthesis and Pharmaceutical Applications
- Methyl 2-[(3-nitropyridin-4-yl)amino]acetate and similar compounds have been synthesized and explored for their potential in pharmaceutical applications, such as antihypertensive α-blocking agents. For example, Abdel-Wahab et al. (2008) synthesized various derivatives that exhibited significant antihypertensive activity with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Catalysis in Organic Chemistry
- In the field of organic chemistry, derivatives of this compound have been used as catalysts in asymmetric reactions. Ruiz-Olalla et al. (2015) discussed how these derivatives can catalyze asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Materials Science and Non-Linear Optical Properties
- Pécaut et al. (1993) synthesized 2-amino-5-nitropyridinium halides, which are structurally related to this compound, demonstrating their potential in materials science due to their interesting non-linear optical properties (Pécaut, Lévy, & Masse, 1993).
Spectroscopic and Quantum Chemical Studies
- The molecular and crystal structures of compounds similar to this compound have been a subject of interest in spectroscopic and quantum chemical studies. Bryndal et al. (2012) investigated such compounds to understand their crystal structures and vibrational properties (Bryndal, Kucharska, Sąsiadek, Wandas, Lis, Lorenc, & Hanuza, 2012).
Photopolymerization Processes
- Guillaneuf et al. (2010) explored the use of similar compounds in photopolymerization processes, demonstrating their role as photoinitiators and their potential in creating novel polymeric materials (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Quantum Chemical Calculations and Spectroscopic Investigations
- Sivaprakash et al. (2019) conducted quantum chemical studies and spectroscopic investigations on similar nitropyridine derivatives. Their research contributes to a deeper understanding of the molecular structure and electronic properties of such compounds (Sivaprakash, Prakash, Mohan, & Jose, 2019).
properties
IUPAC Name |
methyl 2-[(3-nitropyridin-4-yl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-15-8(12)5-10-6-2-3-9-4-7(6)11(13)14/h2-4H,5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPKZJXOWZMHQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=C(C=NC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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